(3S)-3-methyl-1-(2-methylpropyl)piperazine

Description

Molecular Architecture and IUPAC Nomenclature

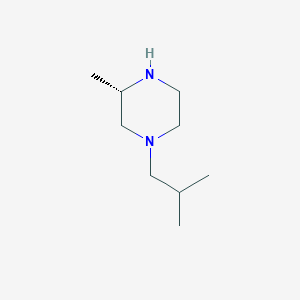

The molecular architecture of (3S)-3-methyl-1-(2-methylpropyl)piperazine features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The compound is substituted at position 3 with a methyl group (-CH₃) and at position 1 with a 2-methylpropyl (isobutyl) group (-CH₂CH(CH₃)₂). The IUPAC name, This compound , reflects these substituents and their stereochemical orientation. The numbering begins at the nitrogen bearing the isobutyl group, with the chiral center at position 3 assigned an S configuration.

The molecular formula, C₉H₂₀N₂ , corresponds to a molecular weight of 156.27 g/mol . Key structural identifiers include the CAS registry number 1604298-81-8 and the SMILES notation C[C@H]1CN(CCN1)CC(C)C , which encodes the stereochemistry at position 3. The isobutyl group introduces steric bulk, influencing the compound’s conformational preferences and reactivity.

Chiral Center Configuration and Absolute Stereochemistry

The chiral center at position 3 of the piperazine ring dictates the compound’s stereochemical identity. The (3S) designation follows the Cahn-Ingold-Prelog priority rules, where the substituents are ranked by atomic number: nitrogen (> carbon > hydrogen). The spatial arrangement places the methyl group in a specific orientation relative to the piperazine plane.

Absolute stereochemistry has been confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents. For example, the R configuration of the analogous compound (3R)-3-methyl-1-(2-methylpropyl)piperazine exhibits distinct optical rotation values ([α]₂₀ᴰ = +15.6° in methanol), highlighting the enantiomeric relationship. Computational methods, such as density functional theory (DFT), further validate the stability of the (3S) configuration by comparing calculated and experimental vibrational spectra.

Conformational Dynamics via Computational Modeling

Piperazine derivatives exhibit conformational flexibility due to the ring’s ability to adopt chair, boat, or twist-boat conformations. For this compound, molecular dynamics simulations reveal a preference for the chair conformation , where the isobutyl group occupies an equatorial position to minimize steric strain. The methyl group at position 3 adopts an axial orientation, stabilized by hyperconjugative interactions with the ring’s nitrogen lone pairs.

| Conformation | Relative Energy (kcal/mol) | Dominant Substituent Orientation |

|---|---|---|

| Chair | 0.0 | Isobutyl equatorial, methyl axial |

| Boat | +3.2 | Isobutyl axial, methyl equatorial |

| Twist-Boat | +2.8 | Mixed |

Table 1: Conformational energetics of this compound derived from DFT calculations.

The energy barrier for ring inversion is approximately 10 kcal/mol , allowing rapid interconversion at room temperature. However, the bulky isobutyl group restricts this dynamics, favoring a single dominant conformation in solution.

Comparative Analysis with Related Piperazine Isomers

Comparative studies with structural isomers underscore the impact of stereochemistry and substitution patterns:

- (3R)-3-Methyl-1-(2-methylpropyl)piperazine : This enantiomer exhibits identical physical properties (e.g., melting point, solubility) but distinct optical activity and biological interactions.

- 1-(2-Methylpropyl)piperazine : Lacking the methyl group at position 3, this analog shows reduced steric hindrance and enhanced conformational flexibility.

- (2S,5S)-2,5-Diisopropylpiperazine : The additional isopropyl groups at positions 2 and 5 create a more rigid scaffold, altering solubility and hydrogen-bonding capacity.

| Compound | Chiral Centers | Molecular Formula | Conformational Flexibility |

|---|---|---|---|

| This compound | 1 | C₉H₂₀N₂ | Moderate |

| 1-(2-Methylpropyl)piperazine | 0 | C₈H₁₈N₂ | High |

| (2S,5S)-2,5-Diisopropylpiperazine | 2 | C₁₀H₂₂N₂ | Low |

Table 2: Structural and conformational comparison of piperazine derivatives.

The (3S) configuration’s unique stereoelectronic profile makes it a valuable scaffold in medicinal chemistry, particularly for designing receptor-targeted agents with enhanced selectivity.

Properties

IUPAC Name |

(3S)-3-methyl-1-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRGCMSHAHLFEH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-3-methyl-1-(2-methylpropyl)piperazine is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₂₀N₂, with a molecular weight of approximately 156.27 g/mol. The structure consists of a piperazine ring with a methyl group and an isobutyl side chain, which contributes to its biological activity.

Research indicates that piperazine derivatives, including this compound, exhibit their biological effects through multiple mechanisms:

- Receptor Interaction : Piperazines often act as modulators or antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in psychiatric disorders.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF), which are involved in inflammatory processes and tissue remodeling .

1. Antidepressant and Anxiolytic Effects

Piperazine derivatives have been studied for their potential antidepressant and anxiolytic properties. The interaction with serotonin receptors is believed to mediate these effects. For instance, compounds structurally related to this compound have shown promise in preclinical models for reducing anxiety-like behaviors.

2. Anticancer Properties

Research indicates that piperazine compounds can inhibit cancer cell proliferation. The inhibition of MMPs by this compound may contribute to its anticancer activity by preventing tumor invasion and metastasis .

3. Anti-inflammatory Effects

The ability of this compound to inhibit TNF production suggests potential applications in treating inflammatory diseases such as arthritis and sepsis. By modulating inflammatory pathways, it may help alleviate symptoms associated with these conditions .

Case Studies

Several studies have highlighted the biological activities of piperazine derivatives:

- Study on Antidepressant Activity : A study evaluated the effects of various piperazine derivatives on behavior in rodent models. Results indicated that certain derivatives significantly reduced depressive-like behaviors compared to controls, suggesting a potential therapeutic role for this compound in mood disorders.

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. Further investigations are needed to explore its efficacy in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | MMP inhibition | |

| Anti-inflammatory | TNF inhibition |

Table 2: Comparison with Other Piperazine Derivatives

Scientific Research Applications

Basic Information

- IUPAC Name : (3S)-3-methyl-1-(2-methylpropyl)piperazine

- Molecular Formula : C9H20N2

- CAS Number : 1249220-52-7

- Molecular Weight : 156.27 g/mol

Structural Features

The structure of this compound includes:

- A piperazine ring

- Methyl and isobutyl substituents that influence its chemical reactivity and biological activity.

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including this compound, may exhibit antidepressant and anxiolytic effects. These properties are attributed to their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

Drug Development

This compound serves as a scaffold for the development of new pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects. For instance, derivatives of this compound have been explored for their potential use as novel therapeutics in treating neurological disorders .

Antimicrobial and Antifungal Properties

Studies have shown that this compound possesses antimicrobial and antifungal activities. Its effectiveness against various pathogens makes it a candidate for further investigation in the field of infectious diseases.

Mechanism of Action

The biological activity is believed to be mediated through the compound's ability to bind to specific receptors or enzymes, thereby modulating biological pathways involved in infection and inflammation .

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing novel materials with specific properties. Its ability to form stable bonds can be utilized in creating polymers with enhanced mechanical strength or thermal stability .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives, including this compound, for their antidepressant potential. The results indicated significant activity in animal models, suggesting that this compound may lead to the development of new antidepressant therapies .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of several piperazine derivatives, this compound demonstrated effective inhibition against strains of Staphylococcus aureus and Candida albicans. This finding highlights its potential use in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The table below compares (3S)-3-methyl-1-(2-methylpropyl)piperazine with key analogs:

Key Differences and Trends

Receptor Selectivity :

- The 2-methylpropyl group in the target compound favors opioid receptor interactions, whereas analogs like CPD 1, which incorporate aromatic benzofuranyl groups, shift activity toward serotonin receptors (5-HT2C) .

- N-Substituted 3-methyl-4-(3-hydroxyphenyl)piperazines achieve pure opioid antagonism due to the 3-hydroxyphenyl moiety enhancing receptor binding .

Solubility and Physicochemical Properties :

- Piperazine derivatives with ethylene spacers (e.g., 8ac) exhibit improved aqueous solubility (80 μM at pH 2.0–6.5) due to balanced pKa values (~6–7) . In contrast, the target compound’s branched alkyl chain may reduce solubility compared to hydrophilic spacers but enhance lipid membrane permeability.

Stereochemical Influence :

- The (3S)-methyl configuration is critical for activity. For example, (3R)-isomers of opioid antagonists show reduced potency, highlighting the importance of stereochemistry in drug design .

Toxicity Profiles: Unsubstituted piperazines (e.g., in fluoroquinolones) are associated with genotoxicity, but substitutions like the 3-methyl and 2-methylpropyl groups in the target compound may mitigate this risk .

Preparation Methods

General Synthetic Approach to Piperazine Derivatives

Piperazine compounds, including (3S)-3-methyl-1-(2-methylpropyl)piperazine, are typically synthesized via multi-step organic synthesis involving:

- Construction of the piperazine ring.

- Introduction of substituents at defined stereochemical positions.

- Functional group transformations to install alkyl substituents such as 3-methyl and 2-methylpropyl groups.

- Protection and deprotection steps to control reactivity.

One classical approach involves the reaction of ethylenediamine with carbonyl compounds and hydrogen cyanide to form ketopiperazines, which can be further transformed. For example, the preparation of 3-methyl-2-ketopiperazine by refluxing ethylenediamine with lactonitrile in water followed by distillation and recrystallization is documented. This process involves heating the mixture at reflux for over 10 hours and isolating the ketopiperazine at reduced pressure distillation (143°C/1 mm Hg).

Stereoselective Synthesis of this compound

The stereochemical control at the 3-position (S-configuration) is critical for biological activity. The synthesis routes reported in recent medicinal chemistry research involve:

- Starting with chiral precursors or employing chiral resolution techniques.

- Using protected intermediates such as tert-butoxycarbonyl (Boc) protected piperazines.

- Coupling with chiral carboxylic acids or amino acid derivatives to introduce the 2-methylpropyl substituent with stereocontrol.

For example, a synthetic route to JDTic-like piperazine analogues, which include (3S)-3-methylpiperazine cores, involves:

- Coupling (2S)-3-(2-methylpiperazin-1-yl)phenol with Boc-L-valine using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent in tetrahydrofuran (THF) with triethylamine.

- Subsequent reduction of the amide intermediate with borane-THF complex.

- Removal of the Boc protecting group using concentrated hydrochloric acid.

- Further coupling steps to install additional substituents or functional groups.

This method ensures the stereochemistry at the 3-position is preserved and the 2-methylpropyl group is introduced via the amino acid derivative (valine).

Detailed Synthetic Scheme and Reagents

Research Findings and Data Supporting Preparation

The synthesis of this compound derivatives has been extensively studied in the context of opioid receptor antagonists. Research shows that:

- The stereochemistry at the 3-position significantly influences receptor binding and antagonist potency.

- Coupling with valine derivatives introduces the 2-methylpropyl side chain with high stereoselectivity.

- Use of BOP and HBTU coupling agents in aprotic solvents like THF and acetonitrile facilitates efficient amide bond formation.

- Reduction with borane complexes is effective for converting amides to amines without racemization.

- Deprotection steps using acids like HCl or TFA are mild and preserve stereochemical integrity.

Summary Table of Key Preparation Methods

Q & A

Q. What are the optimized synthetic routes for (3S)-3-methyl-1-(2-methylpropyl)piperazine, and how are intermediates characterized?

- Methodological Answer : The synthesis involves coupling (S)-3-(2-methylpiperazin-1-yl)phenol with tert-butoxycarbonyl-L-valine using BOP as a coupling agent in THF, followed by purification via silica gel column chromatography. Key intermediates are characterized by -NMR, -NMR, and mass spectrometry to confirm stereochemistry and purity. For example, compound 14 (a derivative) was synthesized with HBTU/Et3N in THF, yielding 65–70% after 12-hour reaction and column purification .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

- Methodological Answer : Chiral purity is ensured using enantiomerically pure starting materials (e.g., (S)-configured valine derivatives) and controlled reaction conditions (e.g., low-temperature coupling to minimize racemization). Post-synthesis, chiral HPLC or optical rotation measurements validate stereochemistry .

Advanced Research Questions

Q. What strategies are employed to design this compound analogs with improved κ-opioid receptor selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the N-alkyl substituent and aromatic moieties. For instance, replacing the 4-phenoxybenzamide group in 11a with bulkier substituents enhances κ-opioid receptor antagonism (Table 3, IC < 10 nM). Computational docking studies (e.g., Glide SP mode) guide substituent placement to optimize hydrophobic interactions with receptor subpockets .

Q. How do chemical and enzymatic half-lives of this compound derivatives influence their suitability as covalent inhibitors?

- Methodological Answer : Glutathione (GSH) conjugation assays evaluate chemical reactivity (half-life ) and enzymatic detoxification rates (e.g., GST-mediated). Compounds with > 2 hours (chemical) and < 30 minutes (enzymatic) are prioritized to balance target engagement and metabolic stability. For example, analogs in the upper-left quadrant of Figure 9 ( ) show optimal profiles for KRAS inhibition .

Q. How can contradictions in [35^{35}35S]GTPγS binding assay data for κ-opioid receptor antagonism be resolved?

- Methodological Answer : Discrepancies may arise from differences in cell membrane preparation (e.g., CHO-K1 vs. HEK293 cells) or agonist concentrations (U69,593 EC variability). Normalizing data to reference antagonists (e.g., JDTic) and using standardized buffer conditions (Mg/GDP concentrations) improve reproducibility. Compound 11a showed κ-selectivity (K = 1.2 nM) but required counter-screening against μ/δ receptors to confirm specificity .

Methodological Considerations

- Synthesis : Prioritize coupling agents like BOP or HBTU for amide bond formation, and use chiral columns for enantiomeric resolution .

- Assays : Include negative controls (e.g., vehicle-treated membranes) in [S]GTPγS assays to account for basal GTP binding .

- Computational Modeling : Use molecular dynamics simulations (e.g., Desmond) to predict piperazine scaffold flexibility and binding mode stability .

Key Challenges and Future Directions

- Bioavailability : Address poor CNS penetration by introducing polar substituents (e.g., hydroxyl groups) to enhance solubility without sacrificing receptor affinity .

- Toxicity Screening : Evaluate off-target effects using panels like Eurofins CEREP to assess serotonin/dopamine receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.